(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique structure combining an indole core with a phenylpiperazine moiety and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution of the indole nitrogen with a phenylpiperazine derivative.
Attachment of the Chloromethylphenyl Group: This is typically done through a condensation reaction with a chloromethylphenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of azides, thiols, and other substituted derivatives.
Scientific Research Applications
(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one: Unique due to its specific substitution pattern and combination of functional groups.
Ethyl acetoacetate: Used in similar synthetic applications but differs in structure and reactivity.
Disilanes: Organosilicon compounds with different electronic properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of an indole core, phenylpiperazine moiety, and chloromethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25ClN4O |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C26H25ClN4O/c1-19-11-12-20(17-23(19)27)28-25-22-9-5-6-10-24(22)31(26(25)32)18-29-13-15-30(16-14-29)21-7-3-2-4-8-21/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
DUNHWXWHKYFRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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